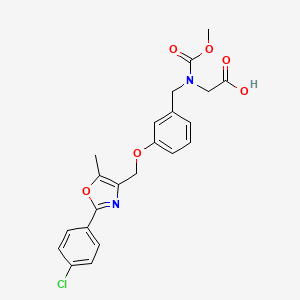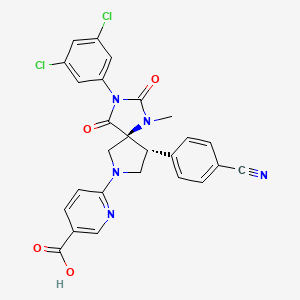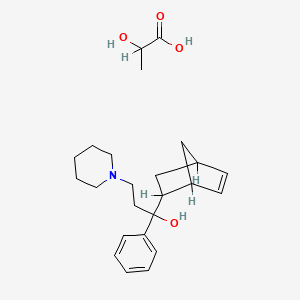
Biperiden lactate
Overview
Description
Biperiden lactate is a muscarinic receptor antagonist that has effects in both the central and peripheral nervous systems. It is primarily used to treat parkinsonism and to control extrapyramidal side effects of neuroleptic drugs . This compound is a synthetic compound that belongs to the anticholinergic family of medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biperiden lactate is prepared from biperiden with the aid of lactic acid. The process involves the formation of a sterile solution of this compound in water for injection . The preparation method includes the following steps:
- Dissolving biperiden in a suitable solvent.
- Adding lactic acid to form this compound.
- Sterilizing the solution and packaging it in single-dose containers, preferably of Type I glass, protected from light .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation. The process ensures that the final product contains not less than 95.0 percent and not more than 105.0 percent of the labeled amount of this compound .
Chemical Reactions Analysis
Types of Reactions
Biperiden lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Biperiden lactate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying anticholinergic agents.
Biology: Employed in research to understand the effects of muscarinic receptor antagonists on biological systems.
Medicine: Investigated for its therapeutic potential in treating parkinsonism and extrapyramidal side effects.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Biperiden lactate exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the corpus striatum. This action helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems, which is disrupted in parkinsonism . The primary molecular targets are the muscarinic acetylcholine receptors, particularly the M1 subtype .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent with both central and peripheral effects.
Scopolamine: A muscarinic antagonist used for motion sickness and postoperative nausea.
Trihexyphenidyl: Used to treat parkinsonism and drug-induced movement disorders.
Uniqueness of Biperiden Lactate
This compound is unique in its specific use for treating parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs. It has a distinct chemical structure that allows it to effectively target muscarinic receptors in the central nervous system .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUBCPQWZZFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991120 | |
| Record name | Biperiden lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7085-45-2 | |
| Record name | Biperiden lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biperiden lactate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactic acid, compound with α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenylpiperidin-1-propanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPERIDEN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TD6C5147 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Akineton (Biperiden lactate)?
A1: Akineton is a centrally acting anticholinergic drug. It primarily exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype. [, , ]
Q2: What are the downstream effects of Akineton's interaction with muscarinic receptors?
A2: By blocking muscarinic receptors, Akineton inhibits the actions of acetylcholine in the central nervous system. This leads to a reduction in cholinergic activity, which is thought to be responsible for its therapeutic effects in conditions like Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). [, , ]
Q3: How does Akineton's mechanism of action differ from other antiparkinsonian drugs like levodopa?
A3: Unlike levodopa, which aims to increase dopamine levels in the brain, Akineton focuses on restoring the balance between dopamine and acetylcholine. This is particularly relevant in cases where EPS arise from dopamine blockade caused by antipsychotic medications. [, ]
Q4: Does Akineton have any effects on the peripheral nervous system?
A4: While primarily a central anticholinergic, Akineton also exhibits some peripheral anticholinergic and ganglion-blocking effects. These can lead to side effects like dry mouth, blurred vision, and constipation. [, ]
Q5: How does Akineton affect caudate spindle activity in the brain?
A5: Research in cats suggests that Akineton can enhance caudate spindle activity, potentially by suppressing the activating system in the brain. [] Further research is needed to fully understand the implications of this effect.
Q6: What is the molecular formula and weight of Akineton (this compound)?
A6: The molecular formula of this compound is C21H29NO3 · C3H6O3. It has a molecular weight of 411.5 g/mol (Biperiden base) and 507.6 g/mol (this compound).
Q7: Is there any available spectroscopic data for Akineton?
A7: While specific spectroscopic data from these papers is limited, techniques like capillary gas chromatography have been employed for its determination in plasma samples. [] Further research exploring its spectroscopic properties might be beneficial.
Q8: Are there studies on material compatibility, stability, catalytic properties, computational chemistry, or modeling of Akineton?
A8: The provided research papers primarily focus on the clinical application and pharmacological aspects of Akineton. They do not delve into its material compatibility, stability under various conditions, catalytic properties, or computational chemistry and modeling. Further research in these areas could provide valuable insights.
Q9: What is known about the stability and formulation of Akineton, its SHE regulations, and its PK/PD profile?
A9: The provided research papers focus primarily on Akineton's clinical efficacy in specific conditions. They do not provide detailed information on its stability under various conditions, formulation strategies to enhance its bioavailability, adherence to SHE regulations during its development and manufacturing, or comprehensive insights into its ADME properties and in vivo activity. These areas could benefit from further investigation.
Q10: Has research explored targeted drug delivery of Akineton or the use of biomarkers to assess its efficacy? What analytical methods are commonly employed in Akineton research?
A12: The research primarily focuses on Akineton's systemic effects. Information regarding targeted drug delivery approaches to enhance its specificity and minimize off-target side effects is lacking. Similarly, the use of biomarkers to predict treatment response, monitor efficacy, or identify potential adverse effects is not extensively discussed. While capillary gas chromatography has been used for Akineton quantification, the research papers do not delve into a wide range of analytical methods. [] Exploring novel analytical techniques and investigating potential biomarkers could significantly advance Akineton research.
Q11: What is known about Akineton's environmental impact, dissolution properties, and the validation of analytical methods used in its study? What measures ensure its quality and safety?
A13: The provided research focuses primarily on the clinical aspects of Akineton. Information regarding its environmental impact, degradation pathways, and potential ecological consequences is absent. Similarly, data regarding its dissolution rate, solubility in various media, and their impact on its bioavailability and efficacy is limited. While analytical methods like capillary gas chromatography are mentioned, details about their validation (accuracy, precision, specificity) are not extensively provided. [] Furthermore, specific quality control measures implemented during Akineton's development, manufacturing, and distribution to ensure its consistency, safety, and efficacy are not elaborated upon within these research papers. These aspects are crucial for comprehensively understanding the drug's impact and ensuring its safe and effective use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




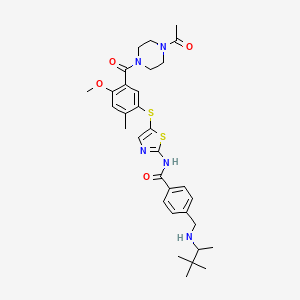
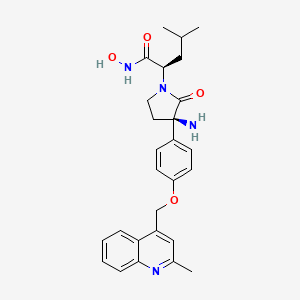
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)

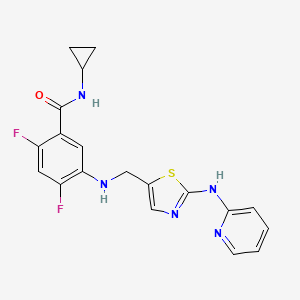
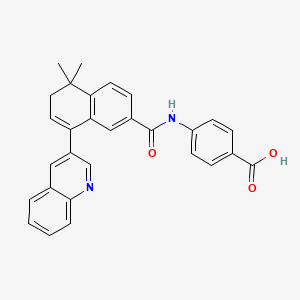
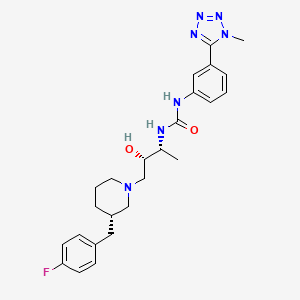
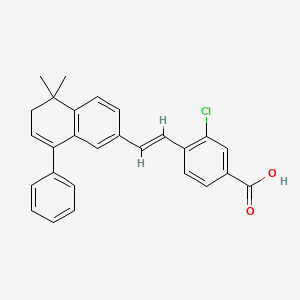
![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)
